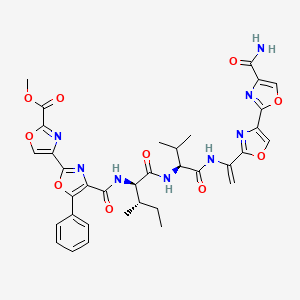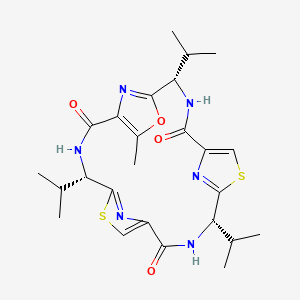
N-hexacosanoilfitosfingosina
Descripción general
Descripción
N-hexacosanoylphytosphingosine is a phytoceramide compound having a hexacosanoyl group attached to the nitrogen atom. It has a role as a Saccharomyces cerevisiae metabolite. It is a N-(very-long-chain fatty acyl)-sphingoid base and a N-acylphytosphingosine.
Aplicaciones Científicas De Investigación
Función en el metabolismo celular
La N-hexacosanoilfitosfingosina juega un papel significativo en el metabolismo celular, particularmente como un metabolito de Saccharomyces cerevisiae . Esta levadura, comúnmente conocida como levadura de panadería, es un organismo modelo para estudiar procesos celulares. El compuesto está involucrado en las vías metabólicas que contribuyen a la síntesis de lípidos complejos y la regulación del crecimiento y muerte celular.
Potencial como adyuvante inmunológico
Este compuesto se ha identificado como un posible adyuvante inmunológico . Los adyuvantes son sustancias que pueden mejorar la respuesta inmune del cuerpo a un antígeno. La this compound podría utilizarse para mejorar la eficacia de las vacunas estimulando una respuesta inmunitaria más fuerte y prolongada.
Propiedades antigénicas
Como antígeno, la this compound puede unirse a los receptores de células T cuando es presentada por moléculas del Complejo Mayor de Histocompatibilidad (MHC) . Esta interacción es crucial para que el sistema inmune adaptativo reconozca y responda a los patógenos. La investigación sobre sus propiedades antigénicas podría conducir a avances en inmunoterapia y desarrollo de vacunas.
Función como metabolito de ratón
En la biología de los mamíferos, la this compound se reconoce como un metabolito de ratón . Se produce durante las reacciones metabólicas en ratones y puede utilizarse para estudiar diversos aspectos del metabolismo de los mamíferos, incluido el metabolismo de los lípidos y la homeostasis energética.
Aplicación en la tecnología de hidrogeles
La investigación emergente sugiere posibles aplicaciones de la this compound en el desarrollo de hidrogeles . Los hidrogeles son redes tridimensionales de polímeros hidrofílicos que pueden contener grandes cantidades de agua y se utilizan en una variedad de aplicaciones biomédicas, desde sistemas de administración de fármacos hasta andamios de ingeniería de tejidos.
Mecanismo De Acción
Target of Action
N-Hexacosanoylphytosphingosine, also known as KRN-7000 , is a type of phytoceramide . Phytoceramides are a class of lipids that are n-acylated 4-hydroxysphinganine .
Mode of Action
As a phytoceramide, it is likely to be involved in the regulation of various cellular processes, including apoptosis, cell growth, differentiation, and intracellular trafficking .
Biochemical Pathways
As a phytoceramide, it may be involved in sphingolipid signaling pathways .
Result of Action
As a phytoceramide, it may have roles in cellular processes such as apoptosis, cell growth, differentiation, and intracellular trafficking .
Análisis Bioquímico
Biochemical Properties
N-hexacosanoylphytosphingosine is involved in various biochemical reactions, primarily as a component of sphingolipids. It interacts with enzymes such as ceramidases and sphingomyelinases, which are responsible for the hydrolysis of ceramides and sphingomyelins, respectively . These interactions are crucial for maintaining the balance of sphingolipid metabolism. Additionally, N-hexacosanoylphytosphingosine interacts with proteins involved in cell signaling pathways, such as protein kinase C, which is activated by ceramide . These interactions highlight the compound’s role in modulating cellular responses to external stimuli.
Cellular Effects
N-hexacosanoylphytosphingosine influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to affect cell signaling pathways by modulating the activity of protein kinase C and other signaling molecules . This modulation can lead to changes in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, N-hexacosanoylphytosphingosine plays a role in cellular metabolism by participating in the synthesis and degradation of sphingolipids, which are essential components of cell membranes .
Molecular Mechanism
The molecular mechanism of N-hexacosanoylphytosphingosine involves its interaction with various biomolecules, including enzymes and proteins. It binds to ceramidases and sphingomyelinases, facilitating the hydrolysis of ceramides and sphingomyelins . This binding interaction is essential for regulating the levels of ceramides and sphingomyelins in cells. Additionally, N-hexacosanoylphytosphingosine can inhibit or activate specific enzymes, leading to changes in cellular signaling pathways and gene expression . These molecular interactions underscore the compound’s role in maintaining cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-hexacosanoylphytosphingosine can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to N-hexacosanoylphytosphingosine in in vitro and in vivo studies has demonstrated its potential to influence cellular functions, including cell proliferation and apoptosis . These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of N-hexacosanoylphytosphingosine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular signaling pathways without causing significant adverse effects . At higher doses, N-hexacosanoylphytosphingosine can induce toxic effects, including cell death and tissue damage . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications and minimizing potential toxicity.
Metabolic Pathways
N-hexacosanoylphytosphingosine is involved in several metabolic pathways, including the synthesis and degradation of sphingolipids. It interacts with enzymes such as ceramidases and sphingomyelinases, which regulate the levels of ceramides and sphingomyelins in cells . These interactions are crucial for maintaining the balance of sphingolipid metabolism and ensuring proper cellular function. Additionally, N-hexacosanoylphytosphingosine can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, N-hexacosanoylphytosphingosine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in various cellular compartments . The transport and distribution of N-hexacosanoylphytosphingosine are essential for its biological activity and its ability to modulate cellular functions.
Subcellular Localization
N-hexacosanoylphytosphingosine is localized in specific subcellular compartments, including the endoplasmic reticulum and Golgi apparatus . This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its intended cellular destinations. The subcellular localization of N-hexacosanoylphytosphingosine is critical for its activity and function, as it allows the compound to interact with specific biomolecules and participate in cellular processes.
Propiedades
IUPAC Name |
N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexacosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H89NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-43(48)45-41(40-46)44(49)42(47)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h41-42,44,46-47,49H,3-40H2,1-2H3,(H,45,48)/t41-,42+,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRXVCWVXYHWOD-KZRDWULCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H89NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201154278 | |
| Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]hexacosanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201154278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182362-51-2 | |
| Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]hexacosanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182362-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]hexacosanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201154278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[(2R,6S,8S,10R)-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide](/img/structure/B1248795.png)



![(9Z,12Z)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B1248802.png)


